molecular formula C7H12Cl2N2O2S B2421649 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride CAS No. 2126159-48-4

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride

Cat. No.: B2421649
CAS No.: 2126159-48-4
M. Wt: 259.15
InChI Key: DFNNACYVEGGQMN-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Properties

IUPAC Name

2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-4-5(2-7(10)11)12-6(3-8)9-4;;/h2-3,8H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNNACYVEGGQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-48-4
Record name 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like alcohol or ether and may require specific temperatures and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
  • 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
  • 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid dihydrochloride
  • 2-(Aminomethyl)thiazole dihydrochloride

Uniqueness

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Overview

2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This compound is characterized by its unique thiazole ring structure, which is known for contributing to various biological effects.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid; dihydrochloride
  • CAS Number : 2126159-48-4
  • Molecular Formula : C7H10N2O2S·2HCl
  • Molecular Weight : 227.14 g/mol

The compound features a thiazole ring with an amino group and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or receptors involved in cellular processes. The thiazole moiety is essential for its activity, as it can influence the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MDA-MB-231 (breast cancer)15
A549 (lung cancer)30

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives, including this compound, against resistant strains of bacteria. The results indicated that it exhibited potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .
  • Cytotoxicity Assessment : In a study focused on the cytotoxic effects of thiazole compounds on cancer cells, it was found that this compound significantly reduced cell viability in both HeLa and MDA-MB-231 cell lines, indicating its potential role in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride?

The compound is typically synthesized via reflux reactions in ethanol or dioxane with acetic acid as a catalyst. For example, analogous thiazole derivatives are prepared by reacting aminothiazole intermediates with substituted aldehydes or chloroacetyl chloride under controlled conditions. Key steps include refluxing for 3–18 hours, solvent distillation under reduced pressure, and recrystallization from ethanol-water mixtures to achieve >60% yields .

Q. Which analytical methods are critical for confirming structural integrity and purity?

Melting point analysis (e.g., 141–143°C for related compounds), nuclear magnetic resonance (NMR) for functional group verification, and high-performance liquid chromatography (HPLC) for purity assessment are standard. Safety data sheets also emphasize the importance of structural confirmation via spectroscopic methods to avoid by-product contamination .

Q. What safety protocols are essential for handling this compound?

Consult safety data sheets for specific guidelines. General precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. In case of exposure, immediate washing with water and medical consultation are advised .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Computational reaction path searches based on quantum chemical calculations can identify energetically favorable pathways. For instance, the ICReDD framework combines computational modeling with experimental data to predict optimal solvents, catalysts, and reaction times, reducing trial-and-error approaches by up to 50% .

Q. How can discrepancies in reported reaction yields (e.g., 65% vs. lower yields) be resolved?

Yield variations often arise from differences in solvent purity, stoichiometry, or reflux duration. Systematic parameter screening (e.g., varying molar ratios of substituted benzaldehyde or adjusting acetic acid concentrations) can isolate optimal conditions. Cross-referencing methods from analogous syntheses (e.g., thiourea-based cyclization) provides additional insights .

Q. What strategies minimize by-product formation during synthesis?

By-products like unreacted intermediates or dimerized species can be reduced by:

  • Dropwise addition of reagents (e.g., chloroacetyl chloride) to control exothermic reactions .
  • Using sodium acetate as a buffering agent to stabilize reactive intermediates .
  • Recrystallization with DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How to design a biological activity study for this compound?

Begin with in vitro assays targeting pathways relevant to structurally similar thiazoles, such as anti-cancer or antimicrobial mechanisms. For example, evaluate cytotoxicity against cancer cell lines using MTT assays, and compare results to derivatives like N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides, which show activity in nanomolar ranges .

Q. What parameters are critical for ensuring synthesis reproducibility?

Monitor:

  • Reaction time : Prolonged reflux (>12 hours) may degrade heat-sensitive intermediates .
  • Temperature : Maintain 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) .
  • Solvent purity : Absolute ethanol minimizes side reactions vs. hydrated solvents .

Data Analysis and Methodological Challenges

Q. How to validate conflicting spectral data (e.g., NMR shifts) across studies?

Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR spectra). Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What statistical approaches resolve batch-to-batch variability in biological assays?

Apply multivariate analysis (e.g., PCA) to correlate synthesis parameters (e.g., purity, crystallinity) with bioactivity. For instance, low yields may correlate with reduced potency due to impurities, necessitating Design of Experiments (DoE) frameworks .

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